
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Descripción general
Descripción
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is a chemical compound with the molecular formula C13H13NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Aplicaciones Científicas De Investigación
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development due to its structural similarity to biologically active oxazole derivatives.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Safety and Hazards
Direcciones Futuras
Oxazole derivatives, such as “Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at elevated temperatures (70–90°C) to form the oxazoline intermediate. This intermediate is then oxidized to the oxazole using commercial manganese dioxide in a packed reactor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and safer handling of reactive intermediates. The process typically includes the cyclodehydration step followed by oxidative aromatization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the oxazoline intermediate to the oxazole.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of the oxazole ring.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is unique due to its specific substitution pattern on the oxazole ring, which can impart distinct chemical and biological properties. Its methyl and phenyl substituents may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQWRFEUXUBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379521 | |
| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-64-3 | |
| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103788-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
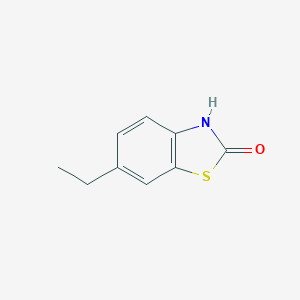

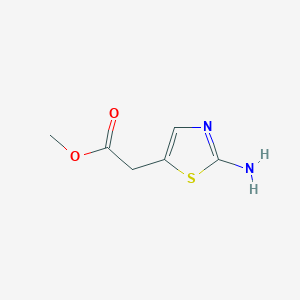
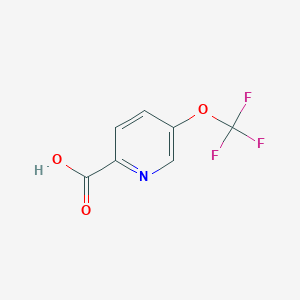
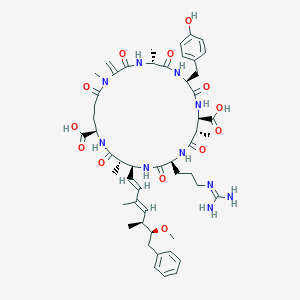


![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
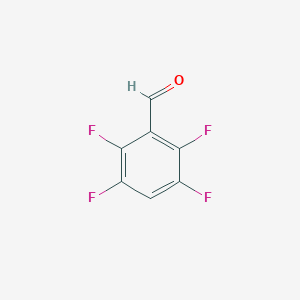


![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)

